molecular formula C7H8ClNO2S B3053198 5-Chloro-2-methylbenzenesulfonamide CAS No. 51896-26-5

5-Chloro-2-methylbenzenesulfonamide

Cat. No.: B3053198
CAS No.: 51896-26-5
M. Wt: 205.66 g/mol
InChI Key: CBAGDBAYLVYWPM-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenesulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C7H8ClNO2S.

Mechanism of Action

Target of Action

5-Chloro-2-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, act by competitively inhibiting bacterial DNA synthesis . They bind to the enzyme dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the production of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydropteroic acid, a key intermediate in the production of folic acid . This disruption in the pathway leads to a deficiency of folic acid in bacteria, which in turn affects the synthesis of nucleic acids and proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial growth and multiplication, it effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the drug .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methylbenzenesulfonamide, like other sulfonamides, may interact with various enzymes and proteins. Sulfonamides are known to inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states

Molecular Mechanism

Sulfonamides typically exert their effects at the molecular level by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase involved in the synthesis of folic acid . By binding to this enzyme, sulfonamides inhibit its activity, leading to a decrease in folic acid synthesis and subsequent inhibition of cell growth.

Metabolic Pathways

Sulfonamides are generally metabolized in the liver through acetylation, hydroxylation, and glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylbenzenesulfonamide typically involves the chlorination of 2-methylbenzenesulfonamide. One common method includes the reaction of 2-methylbenzenesulfonamide with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-amino-2-methylbenzenesulfonamide.

    Oxidation: Formation of 5-chloro-2-methylbenzenesulfonic acid.

    Reduction: Formation of this compound.

Scientific Research Applications

5-Chloro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzenesulfonamide
  • 5-Chloro-2-aminobenzenesulfonamide
  • 5-Chloro-2-nitrobenzenesulfonamide

Uniqueness

5-Chloro-2-methylbenzenesulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-chloro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGDBAYLVYWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292556
Record name 5-chloro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51896-26-5
Record name NSC83626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3810.5 g of 5-chloro-2-methylbenzenesulfonyl chloride in 10.8 L of tetrahydrofuran was cooled to 0°-5° C. and 720 g of anhydrous ammonia was added while maintaining the temperature at 0°-5° C. When addition was complete, the suspension was stirred several hours at 0°-5° C., then allowed to warm to ambient temperature overnight. The precipitated ammonium chloride was filtered and washed with tetrahydrofuran. The filtrate was concentrated in vacuo until solids were formed. The solids were collected, washed with 1-chlorobutane and dried to give 2449 g of the title compound, m.p. 142°-145° C.
Quantity
3810.5 g
Type
reactant
Reaction Step One
Quantity
10.8 L
Type
solvent
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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